2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
- This compound belongs to the class of N-(5-substituted-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamides.
- It has attracted attention due to its potential as a STAT3 inhibitor for cancer therapy .
- STAT3 (Signal Transducer and Activator of Transcription 3) is an attractive target for cancer treatment.
Preparation Methods
- The synthetic route involves designing compounds with a novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide scaffold.
- Optimization led to compound 40, identified as a selective STAT3 inhibitor. It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription.
- Industrial production methods are not explicitly mentioned in the literature, but further development prospects exist .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are context-dependent and may vary based on specific transformations.
- Major products formed from these reactions are not explicitly stated in the available literature.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its effects on cell signaling pathways, especially STAT3-related processes.
Medicine: Exploring its anti-proliferative activity in cancer cells and potential therapeutic applications.
Industry: Assessing its use in drug development and related fields.
Mechanism of Action
- The compound likely interferes with STAT3 signaling pathways.
- Molecular targets include STAT3 itself, affecting its phosphorylation and downstream gene expression.
- Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- its uniqueness lies in its novel scaffold and selective STAT3 inhibition.
Properties
Molecular Formula |
C23H28N4O2S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C23H28N4O2S/c1-2-3-14-27-21(29)17-9-5-4-8-16(17)18(23(27)12-6-7-13-23)19(28)24-22-26-25-20(30-22)15-10-11-15/h4-5,8-9,15,18H,2-3,6-7,10-14H2,1H3,(H,24,26,28) |
InChI Key |
FUOIEJWZDOXSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=C(S4)C5CC5 |
Origin of Product |
United States |
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